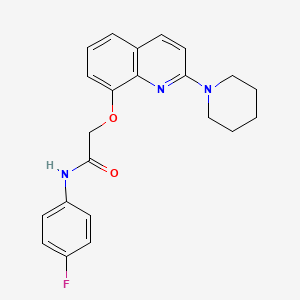

9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

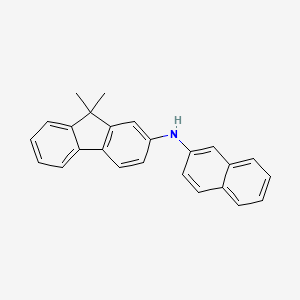

The compound 9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene, also known as BH, is a host material used in the fabrication of blue OLED devices . It has a high molecular weight and a great steric hindrance due to the introduction of bulky aromatic rings and a rigid cardo structure . It also has a high thermal stability .

Physical And Chemical Properties Analysis

The compound BH has a high thermal stability with a glass transition temperature (Tg) of 131 °C, a melting point ™ of 274 °C, and a decomposition temperature (Td) of 367 °C . It also has a large band gap (Eg) of 3.0 eV .Aplicaciones Científicas De Investigación

Synthesis and Properties of Benz[c]indeno[2,1-a]fluorene Derivatives : This compound is a 2,3-naphthoquinodimethane derivative with substantial singlet biradical character. It has unique electrochemical properties and undergoes cycloadditions and cyclodimerization reactions due to its structure and steric protection by mesityl groups (Miyoshi et al., 2014).

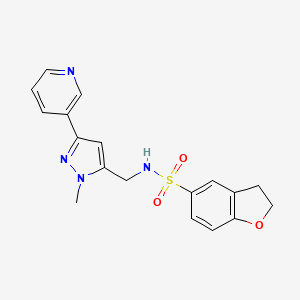

Electroluminescent Device Applications : Compounds like N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine (DFA) have been synthesized for use in green OLEDs. These materials, due to their proper HOMO energy levels and excellent thermal stability, have shown higher efficiencies in electroluminescent devices compared to traditional materials (Wu et al., 2017).

Flame-Retardant Applications : Certain amines derived from naphthalene are used as reactive flame retardants and curing agents in epoxy resins, improving their thermal properties and flame retardancy (Agrawal & Narula, 2014).

Redox Flow Batteries : A quaternary amine-functionalized naphthalene diimide (NDI) has been synthesized for use in aqueous organic redox flow batteries. This compound demonstrates high solubility, efficient electron delivery, and excellent stability, making it a promising candidate for energy storage applications (Wiberg et al., 2019).

Photophysical Properties in Donor-Acceptor Systems : Studies on 1-naphthalenecarbonitrile compounds with amine substituents have been conducted to understand the influence of structural isomerism on excited-state properties. These studies are crucial for developing advanced materials for photonic and electronic applications (Phillips et al., 2020).

Fluorescence Imaging in Biological Applications : Certain 2-(N,N-Dimethylamino)naphthalene-based probes are used for fluorescence imaging of zinc ions in biological samples, like HeLa cells and Arabidopsis, due to their selective enhancement in fluorescence upon binding with Zn2+ ions (Ji Ha Lee et al., 2015).

Propiedades

IUPAC Name |

9,9-dimethyl-N-naphthalen-2-ylfluoren-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N/c1-25(2)23-10-6-5-9-21(23)22-14-13-20(16-24(22)25)26-19-12-11-17-7-3-4-8-18(17)15-19/h3-16,26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLKCCIWRXMWBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2999202.png)

![2-[4-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2999205.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide](/img/structure/B2999211.png)

![N-[amino(imino)methyl]indoline-1-carboximidamide](/img/structure/B2999213.png)

![1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999221.png)